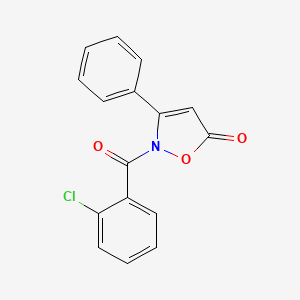

2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone

Description

2-(2-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone is a heterocyclic compound featuring an isoxazolone core substituted with a 2-chlorobenzoyl group at position 2 and a phenyl group at position 3. Isoxazolones are five-membered lactams known for their diverse pharmacological applications, including antiviral, antibacterial, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-(2-chlorobenzoyl)-3-phenyl-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-9-5-4-8-12(13)16(20)18-14(10-15(19)21-18)11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKHEVSTNNMFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form an intermediate, which then undergoes cyclization with a phenyl-substituted precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the isoxazolone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazolones.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Isoxazoles, including 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone, have shown promising anticancer properties. Research indicates that modifications to the isoxazole structure can enhance selectivity and potency against cancer cell lines. For instance, derivatives have been synthesized and tested for their cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer), showing significant activity compared to standard chemotherapeutics like Cisplatin .

Case Study:

A study by Rajanarendar et al. (2015) evaluated a series of isoxazole derivatives for their anticancer activity against multiple human cancer cell lines using the MTT assay. Compounds exhibited IC50 values in the micromolar range, with some derivatives demonstrating enhanced selectivity towards specific cancer types .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Isoxazole derivatives have been reported to selectively inhibit COX-2 enzymes, which play a crucial role in inflammatory processes. This selective inhibition can lead to reduced side effects compared to non-selective NSAIDs.

Data Table: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.95 | High |

| Compound B | 1.20 | Moderate |

| Compound C | 3.00 | Low |

Antimicrobial Applications

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of isoxazole derivatives against various pathogens, including E. coli and S. aureus. The structural features of these compounds significantly influence their antimicrobial efficacy.

Case Study:

RamaRao et al. (2011) synthesized a series of 5-(heteroaryl)isoxazoles and tested them against common bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity due to improved lipid solubility .

Data Table: Antibacterial Activity of Isoxazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 20 |

| Compound F | P. aeruginosa | 18 |

Agricultural Applications

Isoxazole derivatives are also being explored for their potential as agrochemicals due to their ability to inhibit specific plant pathogens or pests.

Case Study:

Research has indicated that certain isoxazole compounds can act as fungicides by disrupting the metabolic pathways of fungal pathogens, thereby protecting crops from disease .

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The isoxazolone scaffold allows for modular substitution, enabling tailored bioactivity. Below is a comparison of substituents and molecular features among structurally related compounds:

Physicochemical Properties

Comparative physicochemical data highlight the impact of substituents on stability and solubility:

- Thermal Stability : Higher melting points (e.g., 138–219°C) correlate with crystalline packing and rigid substituents .

Biological Activity

2-(2-Chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone is a compound belonging to the isoxazolone family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its potential pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The structure of 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone can be represented as follows:

This compound features a chlorobenzoyl group and a phenyl group attached to an isoxazolone ring, which is crucial for its biological activity. The presence of the chlorine atom enhances lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of isoxazolones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone can induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study found that certain isoxazole derivatives reduced the necrosis rate in Hep3B liver cancer cells and shifted them towards apoptosis, with a half-maximal inhibitory concentration (IC50) as low as 23 µg/ml .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| 2d | Hep3B | 23 | Induces apoptosis |

| 2e | HeLa | 15.48 | Cell cycle arrest (G2/M) |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

Antimicrobial Activity

The antimicrobial potential of isoxazolones has been extensively studied. Compounds in this class have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, modifications to the isoxazolone structure enhanced antibacterial efficacy significantly .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| OBS 9a | Staphylococcus aureus | <10 µg/ml |

| OBS 9f | Klebsiella pneumoniae | <20 µg/ml |

| OBS 9g | Pseudomonas aeruginosa | <30 µg/ml |

Anti-inflammatory Activity

Isoxazolone derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. Some compounds showed comparable efficacy to established anti-inflammatory drugs like Celecoxib .

Case Studies

- Anticancer Evaluation : A study synthesized various isoxazole derivatives and tested their cytotoxicity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. Compounds exhibited varying degrees of activity, with some showing promising results comparable to standard chemotherapeutics .

- Antimicrobial Assessment : Another research project evaluated the efficacy of isoxazolone derivatives against multiple bacterial strains. The results indicated that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Q & A

Q. What are the established synthetic routes for preparing 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 3-phenyl-5(2H)-isoxazolone derivatives with 2-chlorobenzoyl chloride or 2-chloro-5-nitropyridine under reflux conditions in ethanol or methanol. For example, heating 4-propionyl-3-(4-bromophenylamino)isoxazol-5(2H)-one with 2-chloro-5-nitropyridine under nitrogen yields the target compound with ~82% efficiency . Triethylamine is often used as a base to deprotonate intermediates, enhancing nucleophilicity. Solvent choice (e.g., ethanol vs. solid-phase conditions) significantly impacts purity and yield, with polar aprotic solvents favoring faster kinetics but requiring stringent temperature control .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- FT-IR : Peaks at ~1762 cm⁻¹ (C=O stretch of isoxazolone) and ~1600 cm⁻¹ (aromatic C=C) confirm core structural features .

- NMR : ¹H-NMR signals for the 2-chlorobenzoyl group appear as a doublet (δ ~7.73 ppm) and triplet (δ ~8.40 ppm), while phenyl protons resonate as multiplets (δ ~6.87–7.18 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 355 for M⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) validate molecular weight and substituent positions .

Q. What safety protocols are critical when handling 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone?

The compound’s synthesis involves hazardous reagents like 2-chlorobenzoyl chloride (corrosive, respiratory irritant ). Use fume hoods, nitrile gloves, and eye protection. Waste disposal must comply with local regulations for halogenated organics. Thermal stability testing (e.g., DSC) is recommended to assess decomposition risks during storage .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity in base-induced rearrangements?

Electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring accelerate rearrangements by stabilizing transition states. For instance, 4-bromo-substituted derivatives undergo Flash-Vacuum-Pyrolysis (FVP) to form imidazo[1,2-a]pyridines at 186–188°C, while electron-donating groups (e.g., -OMe) require higher temperatures due to reduced electrophilicity . Mechanistic studies suggest a [3,3]-sigmatropic shift followed by cyclization, with substituent effects quantified via Hammett plots .

Q. How can conflicting spectral data (e.g., NMR shifts or IR absorptions) be resolved for structural validation?

Contradictions often arise from polymorphism or solvent effects. For example, DMSO-d₆ vs. CDCl₃ can shift NH proton signals by ~0.5 ppm due to hydrogen bonding . X-ray crystallography (using SHELX programs ) provides definitive structural confirmation. If crystallinity is poor, dynamic NMR or variable-temperature studies help identify conformational exchange processes .

Q. What methodologies optimize the compound’s fungicidal activity in agricultural research?

Structure-activity relationship (SAR) studies show that the 2-chlorobenzoyl group enhances bioactivity by increasing lipophilicity and membrane penetration. Modifications at the 3-phenyl position (e.g., introducing -CF₃ or -SCN groups) improve binding to fungal cytochrome P450 enzymes . In vitro assays using Fusarium spp. reveal EC₅₀ values <10 µM when paired with adjuvants like PEG-400, which enhances solubility .

Q. Why do certain synthetic routes produce low yields despite stoichiometric equivalence?

Competitive side reactions, such as hydrolysis of the 2-chlorobenzoyl group or dimerization of intermediates, are common culprits. Kinetic studies show that maintaining anhydrous conditions and slow reagent addition (e.g., via syringe pump) reduces byproducts. Catalytic additives like DMAP improve acylation efficiency by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.